
Octadecyltris(2-cyclohexylethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyltris(2-cyclohexylethyl)silane is an organosilicon compound with the molecular formula C42H82Si. It is characterized by a long hydrocarbon chain bonded to a silicon atom through carbon-silicon bonds. This compound is known for its high surface activity, making it an excellent adsorbent for non-polar organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyltris(2-cyclohexylethyl)silane typically involves the reaction of octadecylsilane with cyclohexylethyl groups under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an olefin in the presence of a catalyst such as platinum or peroxide . This reaction can be carried out in either the liquid or gas phase, with the reagents heated together to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of commercial silica, which is chemically modified with octadecyltrimethoxysilane (ODS). This process can be performed through grafting or sol-gel methods, where tetraethoxysilane and ODS react in an alkaline environment .
Chemical Reactions Analysis
Types of Reactions
Octadecyltris(2-cyclohexylethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: It can be reduced to form silane derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include triflic acid, which acts as a cooperative reductant for deoxygenative transformations . The conditions for these reactions often involve heating and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include silanol groups, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octadecyltris(2-cyclohexylethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a surface modifier and adsorbent for non-polar organic compounds.
Biology: The compound is utilized in the modification of surfaces for biological assays and experiments.
Mechanism of Action
The mechanism of action of Octadecyltris(2-cyclohexylethyl)silane involves the formation of stable bonds between the silicon atom and various functional groups. The compound can form self-assembled monolayers on surfaces through physical adsorption or covalent bonding of the head group to the substrate. This process is further stabilized by attractive van der Waals interactions between the hydrocarbon chains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Octadecyltris(2-cyclohexylethyl)silane include:
- Octadecyltrihydridosilane
- Octadecyltrimethoxysilane
- Octadecyltrichlorosilane
Uniqueness
This compound is unique due to its specific combination of a long hydrocarbon chain and cyclohexylethyl groups, which provide high surface activity and stability. This makes it particularly effective as an adsorbent and surface modifier compared to other similar silanes .
Properties
Molecular Formula |
C42H82Si |
|---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
tris(2-cyclohexylethyl)-octadecylsilane |
InChI |
InChI=1S/C42H82Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-36-43(37-33-40-27-20-17-21-28-40,38-34-41-29-22-18-23-30-41)39-35-42-31-24-19-25-32-42/h40-42H,2-39H2,1H3 |
InChI Key |
KLLNQHGZCWDQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCC1CCCCC1)(CCC2CCCCC2)CCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




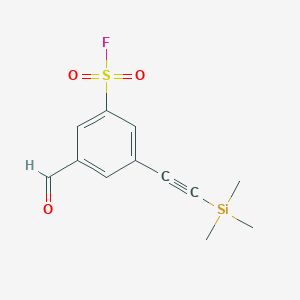
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


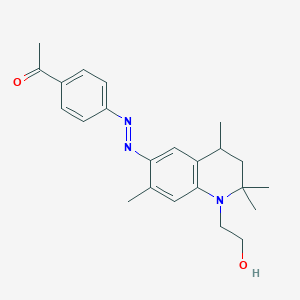
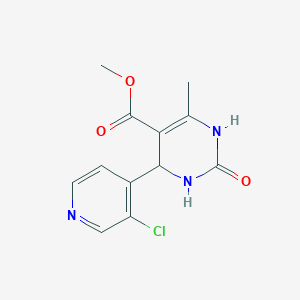
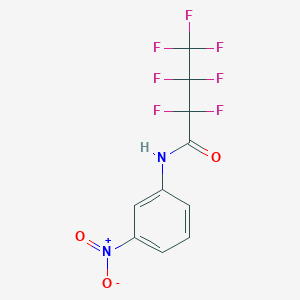
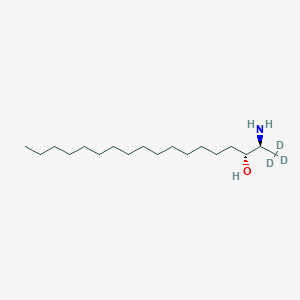

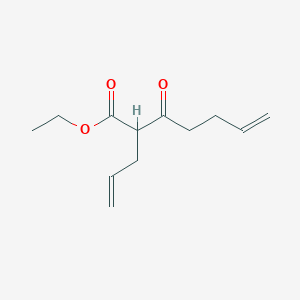

![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
